molecular formula C8H6IN3OS B13992791 8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one

8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B13992791
M. Wt: 319.12 g/mol
InChI Key: RMCKSYDSUHSSJI-UHFFFAOYSA-N
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Description

8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound features a unique structure with an iodine atom at the 8th position and a methylthio group at the 2nd position, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The reaction conditions often involve the use of iodine and a suitable base to facilitate the iodination process, followed by the addition of a methylthio group using methylthiolating agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation of the methylthio group can produce sulfoxides or sulfones .

Scientific Research Applications

8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to bind to the ATP-binding pocket of kinases, inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[4,3-d]pyrimidine derivatives with different substituents at the 2nd and 8th positions, such as:

Uniqueness

8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to the presence of the iodine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H6IN3OS

Molecular Weight

319.12 g/mol

IUPAC Name

8-iodo-2-methylsulfanyl-6H-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C8H6IN3OS/c1-14-8-11-2-4-6(12-8)5(9)3-10-7(4)13/h2-3H,1H3,(H,10,13)

InChI Key

RMCKSYDSUHSSJI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)C(=CNC2=O)I

Origin of Product

United States

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